molecular formula C15H13NO2S B4003043 4-[4-(methylsulfonyl)phenyl]-1H-indole

4-[4-(methylsulfonyl)phenyl]-1H-indole

Número de catálogo: B4003043
Peso molecular: 271.3 g/mol
Clave InChI: QXXVLKFJFZKEMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[4-(Methylsulfonyl)phenyl]-1H-indole is a chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its core structure features an indole scaffold linked to a methylsulfonylphenyl moiety, a combination that is prevalent in compounds with potent biological activity . Research on highly analogous 2-(4-methylsulfonylphenyl)indole derivatives has demonstrated promising dual antimicrobial and anti-inflammatory activities . These related compounds have shown efficacy against a range of multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains like E. coli and K. pneumoniae . Mechanistically, the methylsulfonyl group is a key pharmacophore associated with high selectivity for cyclooxygenase-2 (COX-2) inhibition . This makes derivatives of this compound valuable for investigation as multi-target agents for conditions involving both infection and inflammation. Molecular modeling studies suggest that these analogs fit well into the active site of the COX-2 enzyme, correlating with strong in vitro inhibitory data . As such, 4-[4-(Methylsulfonyl)phenyl]-1H-indole serves as a versatile precursor for generating new compounds for oncological, anti-infective, and anti-inflammatory research programs. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

4-(4-methylsulfonylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)12-7-5-11(6-8-12)13-3-2-4-15-14(13)9-10-16-15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXVLKFJFZKEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Mechanism of Action of Methylsulfonylphenyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from non-selective non-steroidal anti-inflammatory drugs (NSAIDs) to selective cyclooxygenase-2 (COX-2) inhibitors represented a paradigm shift in pain management and chemoprevention. Methylsulfonylphenyl indole derivatives represent a specialized class of ligands designed to fuse the proven scaffold of indole-based NSAIDs (e.g., indomethacin) with the COX-2 selectivity conferred by a methylsulfonyl (


) or sulfonamide (

) pharmacophore.

This guide details the molecular mechanism, structural determinants of selectivity, and experimental validation protocols for these derivatives.[1] Unlike first-generation coxibs, recent advancements in this class suggest potential for dual COX-2/5-LOX inhibition , addressing the cardiovascular safety concerns associated with pure COX-2 inhibition by maintaining the prostacyclin/thromboxane balance.

Molecular Architecture & Pharmacophore

The efficacy of methylsulfonylphenyl indole derivatives hinges on a specific Structure-Activity Relationship (SAR) that exploits the subtle structural differences between the constitutive COX-1 and inducible COX-2 isoforms.

The Indole Scaffold

The indole ring serves as a rigid, lipophilic template that mimics the arachidonic acid backbone. In classic NSAIDs like indomethacin, the N-benzoyl group facilitates non-selective binding. In these derivatives, the scaffold is modified to orient a bulky sulfur-containing group into the COX-2 secondary pocket.[2]

The Selectivity Determinant ( )

The defining feature of this class is the replacement of a chlorobenzoyl or similar group with a 4-methylsulfonylphenyl moiety, typically at the C-2 or N-1 position.

  • The "Side Pocket" Theory: COX-2 possesses a secondary hydrophobic side pocket that is accessible due to the presence of Valine-523 (Val523). In COX-1, this position is occupied by Isoleucine-523 (Ile523), the bulkier side chain of which sterically hinders access to the pocket.

  • Insertion: The methylsulfonyl group (

    
    ) is designed to insert precisely into this COX-2 specific pocket, forming hydrogen bonds with His90  and Arg513 , thereby locking the inhibitor in the active site.
    
SAR Data Summary

Table 1: Impact of Substituents on Selectivity Index (SI)

Compound VariantR-Group (Pos 5)Pharmacophore PositionCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)
Indomethacin -OCH3N/A (Carboxyl)0.600.0280.05 (COX-1 Selective)
L-745,337 -FC-3 Thio-linkage0.0023>10>4000
Derivative 4b -HN-1 Methylsulfonyl0.04>100>2500
Derivative 5d -OCH3C-2 Methylsulfonyl0.1215.5~129

*Data representative of typical values found in recent medicinal chemistry literature (e.g., Philoppes et al., 2022).

Mechanism of Action (MOA)[3]

Primary Mechanism: Selective COX-2 Inhibition

The binding of methylsulfonylphenyl indoles is often described as slow, tight-binding .

  • Initial Encounter: The inhibitor enters the hydrophobic channel of the COX-2 enzyme.

  • Conformational Adaptation: The flexible loop of the enzyme adjusts.

  • Locking: The

    
     group penetrates the Val523 "gate," anchoring the molecule. The indole ring interacts via hydrophobic forces with Trp387 and Phe518.
    
  • Catalytic Blockade: This occupation prevents Arachidonic Acid (AA) from reaching the Tyr385 radical at the apex of the active site, halting the conversion of AA to PGG2.

Secondary Mechanism: Dual COX/5-LOX Inhibition

Newer generations of these indoles are designed to inhibit 5-Lipoxygenase (5-LOX) simultaneously.

  • Rationale: Selective COX-2 inhibition can shunt AA towards the 5-LOX pathway, increasing leukotrienes (pro-inflammatory/vasoconstrictive).

  • Effect: Dual inhibition reduces both Prostaglandins (PGE2) and Leukotrienes (LTB4), offering a superior safety profile by preventing the "arachidonic acid shunt."

Pathway Visualization

The following diagram illustrates the intervention points of these derivatives within the Eicosanoid pathway.

MOA_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGH2 PGH2 COX1->PGH2 COX2->PGH2 LT Leukotrienes (Bronchoconstriction) LOX->LT Drug Methylsulfonylphenyl Indole Derivative Drug->COX1 WEAK/NO BINDING Drug->COX2 SELECTIVE INHIBITION Drug->LOX DUAL INHIBITION (Specific Analogs) PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 PGI2 Prostacyclin (Vasodilation) PGH2->PGI2

Figure 1: Mechanism of Action showing selective blockade of the COX-2 pathway and potential dual inhibition of 5-LOX to prevent leukotriene shunting.

Experimental Validation Protocols

To validate the mechanism and selectivity of methylsulfonylphenyl indole derivatives, the following tiered screening workflow is recommended.

In Silico Molecular Docking

Before synthesis, binding affinity must be predicted.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: Crystal structure of Human COX-2 (PDB ID: 2AW1 or 1CX2 ).

  • Protocol:

    • Prepare protein: Remove water molecules, add polar hydrogens.

    • Define Grid Box: Center on the active site (Arg120, Tyr355, Val523).

    • Validation Check: The

      
       group must show a distance < 3.5 Å to His90/Arg513 residues in the side pocket.
      
In Vitro COX Inhibition Assay (Colorimetric)

This assay quantifies the concentration required to inhibit 50% of enzyme activity (IC50).

  • Reagents: Ovine COX-1 and Recombinant Human COX-2 enzymes (Cayman Chemical), Arachidonic Acid, TMPD (colorimetric substrate).

  • Protocol:

    • Incubation: Incubate enzyme with inhibitor (various concentrations) in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C. Note: The pre-incubation is critical for slow-binding inhibitors.

    • Initiation: Add Arachidonic Acid and TMPD.

    • Measurement: Measure absorbance at 590 nm after 5 minutes. The oxidation of TMPD is proportional to PGG2 production.

    • Calculation: $ % Inhibition = \frac{(Abs_{control} - Abs_{sample})}{Abs_{control}} \times 100 $.

Whole Blood Assay (WBA)

Enzyme assays can be misleading due to protein binding. WBA is the gold standard for predicting physiological efficacy.

  • COX-1 Readout: Thromboxane B2 (TXB2) levels in clotting blood (platelet COX-1 activity).

  • COX-2 Readout: PGE2 levels in LPS-stimulated whole blood (monocyte COX-2 activity).

Experimental Workflow Diagram

Workflow Start Lead Design (Indole Scaffold) Docking In Silico Docking (Target: Val523 Pocket) Start->Docking Synth Chemical Synthesis (Fisher Indole / Suzuki Coupling) Docking->Synth High Affinity Hits Enzyme Enzyme Assay (COX-1 vs COX-2 IC50) Synth->Enzyme Cell Whole Blood Assay (LPS-Stimulated PGE2) Enzyme->Cell SI > 100 Vivo In Vivo Model (Rat Paw Edema) Cell->Vivo Potent & Stable

Figure 2: Tiered screening workflow for validating methylsulfonylphenyl indole derivatives.

References

  • Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hu, W., et al. (2003). Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors.[3] Bioorganic & Medicinal Chemistry.

  • Kalgutkar, A. S., & Marnett, L. J. (2003). Design, synthesis, and cyclooxygenase-2 inhibitory activity of 1-(4-methylsulfonylphenyl)indoles. Bioorganic & Medicinal Chemistry Letters.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Prasanna, S., et al. (2015). Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases. BMC Research Notes.

Sources

The Evolving Patent Frontier of 4-[4-(Methylsulfonyl)phenyl]-1H-indole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4-[4-(methylsulfonyl)phenyl]-1H-indole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth analysis of the patent landscape for this class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the key therapeutic applications, major innovators, and evolving chemical space. Our exploration will delve into the causality behind experimental designs and highlight the self-validating nature of the described protocols, underscoring the scientific integrity that underpins this dynamic field of research.

The Strategic Importance of the 4-(Methylsulfonyl)phenyl Moiety

The recurring presence of the 4-(methylsulfonyl)phenyl group across numerous patented indole derivatives is no coincidence. This particular substituent has proven to be a critical pharmacophore for achieving high potency and, in many cases, remarkable selectivity for specific enzyme isoforms. For instance, in the realm of cyclooxygenase (COX) inhibitors, the methylsulfonyl group plays a pivotal role in conferring selectivity for COX-2 over the constitutively expressed COX-1 isoform.[1][2] This selectivity is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4]

Therapeutic Landscape: A Multi-Targeted Approach

The patent literature reveals a broad spectrum of therapeutic targets for 4-[4-(methylsulfonyl)phenyl]-1H-indole derivatives, underscoring the scaffold's adaptability. The following sections will dissect the patent landscape across key disease areas.

Anti-inflammatory and Analgesic Agents: The COX-2 Inhibition Paradigm

A significant portion of the patent activity surrounding this indole scaffold is concentrated on the development of selective COX-2 inhibitors for the treatment of inflammation and pain.[1][2][3][4][5][6]

Key Patented Innovations:

The core concept revolves around designing molecules that can fit into the larger active site of the COX-2 enzyme while being sterically hindered from binding to the narrower COX-1 active site. The 4-(methylsulfonyl)phenyl group is instrumental in this "selective inhibition" strategy.

Representative Patented Compound Classes:

Therapeutic TargetGeneral StructureKey Assignees (Exemplary)Representative Patent (Exemplary)
COX-2Indole core with a 4-(methylsulfonyl)phenyl substituentPfizer, Inc., Merck & Co., Inc.US5466823A

Experimental Workflow: Synthesis of a Representative COX-2 Inhibitor

The following is a generalized synthetic protocol for a 4-[4-(methylsulfonyl)phenyl]-1H-indole derivative, based on common methods described in the patent literature.

G cluster_0 Fischer Indole Synthesis cluster_1 Functionalization 4-(Methylsulfonyl)acetophenone 4-(Methylsulfonyl)acetophenone Indole Intermediate Indole Intermediate 4-(Methylsulfonyl)acetophenone->Indole Intermediate Phenylhydrazine Final Product Final Product Indole Intermediate->Final Product Introduction of Substituents G Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 p38 MKK3/6->p38 p38->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) p38 Inhibitor p38 Inhibitor p38 Inhibitor->p38

Sources

Methodological & Application

Protocol for lipopolysaccharide-induced inflammation assay with indoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Indole-Mediated Modulation of LPS-Induced Inflammation in Macrophages

Abstract & Scientific Rationale

The modulation of the host immune response by tryptophan-derived indoles represents a critical intersection between the gut microbiota and systemic immunity. Indoles (e.g., Indole-3-carbinol, Indole-3-propionic acid) function as high-affinity ligands for the Aryl Hydrocarbon Receptor (AhR) . Upon ligand binding, AhR translocates to the nucleus, where it not only drives xenobiotic metabolism but also exerts potent anti-inflammatory effects by interfering with the TLR4-NF-


B  signaling cascade.

This protocol details a standardized assay to evaluate the efficacy of indole compounds in suppressing Lipopolysaccharide (LPS)-induced inflammation. Unlike generic screening guides, this protocol emphasizes the kinetic separation of AhR activation (pre-treatment) and TLR4 stimulation (challenge) to maximize mechanistic specificity.

Mechanistic Pathway & Logic

To interpret data correctly, one must understand the subcellular traffic. The diagram below illustrates the competing pathways: the pro-inflammatory TLR4 cascade and the repressive AhR axis.

Indole_LPS_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Challenge) TLR4 TLR4 Receptor LPS->TLR4 Indole Indole (Treatment) AhR_Inactive AhR Complex Indole->AhR_Inactive MyD88 MyD88/TRAF6 TLR4->MyD88 NFkB_Inactive NF-κB (Inactive) MyD88->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (p65) NFkB_Inactive->NFkB_Active Translocation AhR_Active AhR/ARNT AhR_Inactive->AhR_Active Translocation Inflam_Genes Pro-Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Active->Inflam_Genes Transcription AhR_Active->NFkB_Active Direct Interaction SOCS SOCS / Repressors AhR_Active->SOCS Induction SOCS->NFkB_Active Ubiquitination/Block

Figure 1: Cross-talk between Indole-activated AhR signaling and LPS-activated TLR4 signaling. Indoles induce AhR nuclear translocation, which subsequently suppresses NF-


B transcriptional activity.

Pre-Experimental Validation

Critical Checkpoint: Anti-inflammatory effects must be distinguished from cytotoxicity. If an indole kills the macrophages, cytokine levels drop, creating a false positive.

Step 1: Cell Viability Range Finding (MTT/CCK-8)

  • Seed: RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat: Add Indole gradient (e.g., 1, 10, 25, 50, 100, 200

    
    M).
    
  • Incubate: 24 hours (matching the inflammation assay timeline).

  • Read: Add MTT/CCK-8 reagent and measure OD.

  • Decision: Select the highest concentration that maintains

    
     viability compared to Vehicle Control. Typical safe range for Indoles: 10–50 
    
    
    
    M.

Core Protocol: The Challenge Assay

Reagents & Materials
  • Cell Line: RAW 264.7 (ATCC TIB-71). Note: Use passage < 20. Phenotype drifts after passage 25.

  • LPS: Escherichia coli O111:B4 or O55:B5 (Sigma). Stock: 1 mg/mL in PBS.

  • Indole Compound: Dissolved in DMSO.[1]

  • Vehicle: DMSO (Final concentration must be

    
    ).
    
  • Griess Reagent: 1% Sulfanilamide + 0.1% NED in 2.5% Phosphoric acid.

Experimental Design (96-Well Format)

Run n=4 replicates per condition.

GroupPre-Treatment (1h)Challenge (24h)Purpose
1. Negative Control Media + 0.1% DMSOMediaBaseline noise
2. Model Group (LPS) Media + 0.1% DMSOLPS (1

g/mL)
Max inflammation
3. Positive Control Dexamethasone (1

M)
LPS (1

g/mL)
Assay validation
4. Low Dose Indole Indole (10

M)
LPS (1

g/mL)
Dose-response
5. High Dose Indole Indole (50

M)
LPS (1

g/mL)
Dose-response
6. Drug Control Indole (50

M)
MediaCheck for intrinsic agonist activity
Step-by-Step Workflow
  • Seeding (Day 0):

    • Harvest RAW 264.7 cells using a cell scraper (Do not use Trypsin; it cleaves cell surface receptors including TLR4).

    • Seed at

      
       cells/well  in 200 
      
      
      
      L DMEM + 10% FBS.
    • Allow adherence for 18–24 hours.[2][3]

  • Pre-Treatment (Day 1, T=0):

    • Aspirate old media.

    • Add 100

      
      L fresh media containing the Indole  (2x concentration) or Vehicle.
      
    • Scientific Logic:[2][3][4][5][6][7][8][9][10] Incubate for 1–2 hours . This "priming" phase allows AhR to translocate to the nucleus and prepare the repressive machinery (e.g., SOCS expression) before the inflammatory shock hits.

  • LPS Challenge (Day 1, T=1h):

    • Do not remove the Indole media.

    • Add 100

      
      L of media containing LPS  (2x concentration, e.g., 2 
      
      
      
      g/mL).
    • Final Volume: 200 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      L. Final LPS: 1 
      
      
      
      g/mL. Final Indole: 1x.
    • Incubate for 18–24 hours at 37°C, 5% CO

      
      .
      
  • Harvest (Day 2):

    • Supernatant: Transfer 150

      
      L to a fresh plate for NO (Griess) and ELISA. Store at -80°C if not using immediately.
      
    • Cells (Optional): Lyse for Western Blot (iNOS/COX-2) or RNA extraction.

Downstream Assays

A. Nitric Oxide (NO) Quantification (Griess Assay)

NO is the primary, rapid readout for macrophage activation. It degrades to Nitrite (


), which is stable.
  • Prepare NaNO

    
     standards (0–100 
    
    
    
    M) in culture media.
  • Add 50

    
    L  of culture supernatant (or standard) to a clear 96-well plate.
    
  • Add 50

    
    L  of Griess Reagent I (Sulfanilamide). Incubate 5 min in dark.
    
  • Add 50

    
    L  of Griess Reagent II (NED). Incubate 5 min in dark.
    
  • Measure Absorbance at 540 nm .[10][11][12]

  • Calculation:

    
    
    
B. Cytokine ELISA (TNF- , IL-6)

While NO indicates oxidative stress, cytokines indicate immune signaling.

  • Dilution: LPS-stimulated RAW supernatants are potent. Dilute samples 1:10 to 1:50 before running the ELISA to fit within the standard curve.

  • Kit Selection: Use Mouse-specific DuoSet or Quantikine kits.

Workflow Visualization

Workflow Step1 Day 0: Seeding 100k cells/well (Scrape, don't trypsinize) Step2 Day 1: Pre-Treatment Add Indole (2x) Incubate 1-2h Step1->Step2 Adherence Step3 Day 1: Challenge Add LPS (2x) Incubate 24h Step2->Step3 AhR Activation Step4 Day 2: Harvest Collect Supernatant Step3->Step4 Inflammation Step5a Griess Assay (NO Production) Step4->Step5a Step5b ELISA (TNF-a, IL-6) Step4->Step5b

Figure 2: Temporal workflow of the Indole/LPS assay. The pre-treatment step is distinct from the challenge to allow pharmacological priming.

Troubleshooting & "Field-Proven" Insights

IssueProbable CauseSolution
High Background NO in Controls Phenotype drift / StressUse RAW cells < Passage 20. Ensure FBS is not high in endotoxins.
Low LPS Response Tolerance or degradationVortex LPS vigorously (micelles form). Do not freeze/thaw LPS stock >3 times.
Inconsistent Cell Count Trypsin usageNever use trypsin for RAW cells in inflammation assays. It strips surface proteins. Use a rubber scraper.
Indole Precipitation Solubility limitIndoles are hydrophobic. Ensure DMSO < 0.1%. If precipitating at 100

M, sonicate the stock or warm to 37°C before diluting.

References

  • Mechanism of Indole/AhR: W. Zhang, et al. "Indole-3-aldehyde alleviates lung inflammation in COPD through activating Aryl Hydrocarbon Receptor to inhibit HDACs/NF-κB/NLRP3 signaling pathways." J Mol Med, 2024.

  • LPS/Indole Protocol Specifics: H.J. Yang, et al. "Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish." Molecules, 2018.[12]

  • General Macrophage Assay Standards: T.J. Bartosh, et al. "Macrophage Inflammatory Assay." Bio-protocol, 2014.

  • Griess Assay Validation: B.P. Gupta, et al. "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." NCL Method GTA-1, National Cancer Institute, 2020.

Sources

Troubleshooting & Optimization

Overcoming catalyst poisoning in methylsulfonyl indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming catalyst poisoning in methylsulfonyl indole synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explore the causality behind catalyst deactivation and provide robust, field-proven troubleshooting strategies.

PART 1: Frequently Asked Questions - The Fundamentals of Catalyst Poisoning

This section addresses the foundational concepts of catalyst poisoning as it pertains to the synthesis of methylsulfonyl indoles, a class of compounds where the desired functionality can often be the source of catalytic inhibition.

Q1: What is catalyst poisoning in the context of methylsulfonyl indole synthesis?

A1: Catalyst poisoning is the deactivation of a catalyst by strong chemical interaction with a substance, known as a poison. In the synthesis of methylsulfonyl indoles, this typically involves palladium-catalyzed cross-coupling or C-H functionalization reactions.[1][2] The catalyst, essential for forming the desired bonds, loses its activity because its active sites become blocked or electronically altered by poisons.[3][4] This leads to sluggish or completely stalled reactions, low yields, and the formation of undesirable byproducts.

The primary challenge in this specific synthesis is that sulfur-containing compounds, including the methylsulfonyl group itself or related precursors and impurities, are potent poisons for palladium catalysts.[5]

Q2: What are the most common catalyst poisons encountered in these reactions?

A2: While many substances can inhibit catalytic activity, several key culprits are frequently encountered in methylsulfonyl indole synthesis:

  • Sulfur Compounds: This is the most significant class of poisons in this context. Thiophenols, sulfonyl chlorides, sulfinates, and even residual starting materials or byproducts containing sulfur can irreversibly bind to palladium active sites.[5][6]

  • Nitrogen Heterocycles: The indole nucleus and other nitrogen-containing heterocycles can act as ligands, coordinating to the palladium center.[7] While this is a necessary part of some catalytic cycles, strong, non-labile coordination can sequester the catalyst, effectively poisoning it.[7]

  • Halides: Impurities such as excess iodide or bromide from starting materials can occupy coordination sites on the palladium, inhibiting the binding of reactants.

  • Phosphorus Compounds: While phosphine ligands are essential for many cross-coupling reactions, certain phosphorus-containing impurities or degradation products can act as inhibitors.[3]

  • Water and Oxygen: Although not "poisons" in the classic sense of irreversible binding, their presence can lead to catalyst decomposition, ligand oxidation, and unwanted side reactions, effectively deactivating the catalytic system.[1][8]

Q3: How can I tell if my catalyst is being poisoned?

A3: Differentiating catalyst poisoning from other common reaction failures is key. Look for these characteristic signs:

  • Initial Reaction, Then Stall: The reaction begins as expected (monitored by TLC or LC-MS), but conversion plateaus long before completion, even with extended reaction times or gentle heating. This suggests the catalyst was initially active but was progressively deactivated.

  • High Catalyst Loading Required: If you find that literature protocols fail and you need an unusually high catalyst loading (>5 mol%) to achieve a reasonable yield, poisoning is a likely cause.

  • Inconsistent Results: Reactions are difficult to reproduce. A reaction that works one day may fail the next, often pointing to subtle variations in reagent purity or solvent quality.[9]

  • Formation of Specific Byproducts: In cross-coupling reactions, the formation of homocoupled products or protodehalogenation of the starting material can indicate that the catalytic cycle is being disrupted.

PART 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a problem-oriented approach. For each common issue, we outline diagnostic steps and concrete solutions.

Issue 1: My C-H Sulfonylation Reaction Stalls at 30-40% Conversion.

Q: I'm attempting a direct C-H sulfonylation of an indole using a palladium catalyst and a sulfonylating agent. The reaction starts but stops completely after a few hours. What's happening?

A: A reaction that stalls is a classic symptom of catalyst poisoning. The initial conversion shows the catalyst is active, but a component in the reaction mixture is progressively deactivating it.

Diagnostic Workflow

G start Reaction Stalled check_reagents 1. Verify Reagent Purity (Solvent, Base, Indole) start->check_reagents result_impure Impurity Detected check_reagents->result_impure Yes result_pure All Reagents Pure check_reagents->result_pure No check_sulfonyl 2. Analyze Sulfonylating Agent (Is it the poison source?) catalyst_choice 3. Re-evaluate Catalyst System (Ligand, Precatalyst) check_sulfonyl->catalyst_choice Agent is pure solution_new_sulfonyl Action: Use High-Purity or Alternative Sulfonylating Agent check_sulfonyl->solution_new_sulfonyl solution_catalyst Action: Switch to a More Robust Catalyst/Ligand catalyst_choice->solution_catalyst solution_purify Action: Purify Reagents (Distill solvent, recrystallize indole) result_impure->solution_purify result_pure->check_sulfonyl

Caption: Troubleshooting workflow for a stalled sulfonylation reaction.

Potential Causes & Solutions
  • Cause: The sulfonylating agent (e.g., a sulfonyl chloride or sodium sulfinate) contains trace impurities of thiols or other highly potent sulfur-based poisons.

    • Solution: Use a freshly purchased, high-purity sulfonylating agent. If purity is suspect, consider purifying the agent via recrystallization. Alternatively, switch to a different source of the sulfonyl group, such as DABCO·(SO2)2, which can be cleaner in some systems.[10]

  • Cause: The indole starting material itself is binding too strongly to the palladium center, a form of substrate inhibition or poisoning.[7]

    • Solution: Modify the catalyst system. Switch to a ligand that is more sterically bulky or electron-rich (e.g., Buchwald-type biarylphosphine ligands). These ligands can form more stable and active catalysts that are less susceptible to inhibition by coordinating substrates.[9]

  • Cause: Slow, gradual degradation of the catalyst to inactive Pd(0) nanoparticles (palladium black).[11]

    • Solution: Use a more stable palladium precatalyst. Modern precatalysts are designed for slow, controlled release of the active Pd(0) species, maintaining a low concentration of the active catalyst throughout the reaction and minimizing aggregation.[9][12] Adding an extra equivalent of ligand relative to the palladium source can also improve catalyst stability.[9]

Issue 2: My Suzuki Coupling to Install a Methylsulfonylaryl Group Fails Completely (No Product).

Q: I'm trying to couple a bromoindole with a methylsulfonylphenylboronic acid. I see no product, only starting materials and some decomposition. I've confirmed my reagents are dry and the system is inert.

A: Complete reaction failure, especially when simpler Suzuki couplings work in your hands, points to a severe and immediate poisoning event. The catalyst is likely deactivated before the catalytic cycle can even begin.

Mechanism of Poisoning: Sulfur on Palladium

Sulfur compounds poison palladium by chemisorption. The sulfur atom's lone pair electrons form a strong dative bond with the empty d-orbitals of the palladium atom. This interaction is often stronger than the binding of the reactants, effectively blocking the active site.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Active_Pd Pd(0)L_n Active Site Available Poison Sulfur Impurity (R-S-R') Poisoned_Pd Pd(0)L_n---S(R) Active Site Blocked No_Reaction No Product Poisoned_Pd->No_Reaction Reactants Indole-Br + Ar-B(OH)2 Reactants->Active_Pd Catalytic Cycle Reactants->Poisoned_Pd Poison->Poisoned_Pd Strong Adsorption

Caption: Simplified mechanism of palladium catalyst poisoning by a sulfur compound.

Potential Causes & Solutions
  • Cause: The methylsulfonylphenylboronic acid is of poor quality. Boronic acids can be challenging to purify, and commercial batches may contain inorganic salts or other impurities that inhibit catalysis. More critically, they can contain residual sulfur-containing starting materials from their own synthesis.

    • Solution 1 (Reagent Purification): Attempt to purify the boronic acid. A common method is to dissolve it in a water-immiscible organic solvent (like ethyl acetate), wash with aqueous base to form the water-soluble boronate salt, separate the aqueous layer, wash it with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified boronic acid.

    • Solution 2 (Change Coupling Partner): If purification fails, consider an alternative coupling partner. For example, use the corresponding methylsulfonylphenyl trifluoroborate salt or silanol, which are often more crystalline, stable, and easier to purify.

  • Cause: The chosen catalyst system is highly sensitive to sulfur.

    • Solution: Employ a catalyst system known for its robustness.

      • Use NHC Ligands: N-heterocyclic carbene (NHC) ligands often form highly stable and active palladium complexes that can exhibit greater tolerance to certain poisons compared to phosphine ligands. PEPPSI™-type precatalysts are excellent starting points.[9]

      • Increase Ligand-to-Metal Ratio: For phosphine-based systems, increasing the L:Pd ratio from 2:1 to 4:1 can sometimes overcome low-level poisoning by ensuring enough active catalyst remains available.[9]

Comparative Data: Catalyst System Tolerance
Catalyst System (Precatalyst + Ligand)Typical LoadingRelative Tolerance to SulfurKey Application Notes
Pd(OAc)₂ + PPh₃2-5 mol%LowClassic, inexpensive system. Highly sensitive to air, moisture, and poisons. Not recommended for challenging substrates.
Pd₂(dba)₃ + XPhos/SPhos1-2 mol%Moderate-HighBuchwald-type systems are robust and broadly applicable. The bulky, electron-rich ligands stabilize the catalyst.[9]
Pd-G4 Precatalysts0.5-2 mol%HighFourth-generation Buchwald precatalysts provide excellent control over the generation of the active species, enhancing stability.[12]
PEPPSI™-IPr1-3 mol%HighNHC-ligated catalyst, known for high thermal stability and resistance to certain poisons. Very effective for Suzuki couplings.

PART 3: Advanced Protocols for Prevention and Recovery

Proactive measures are always more effective than reactive troubleshooting. This section provides detailed protocols for feedstock purification and catalyst regeneration.

Protocol 1: Feedstock Purification via Activated Carbon Treatment

This protocol is effective for removing trace aromatic impurities and some polar, catalyst-poisoning species from solvents and liquid reagents.

Objective: To purify a solvent (e.g., Dioxane, Toluene) or a liquid starting material suspected of containing catalyst poisons.

Materials:

  • Solvent/reagent to be purified

  • Decolorizing activated carbon (high purity, low water content)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere distillation setup (if required)

  • Glassware (oven-dried)

  • Filter paper or a fritted glass funnel

Procedure:

  • Setup: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Carbon Addition: To the solvent/reagent (e.g., 500 mL), add 1-2% w/v of activated carbon (5-10 g).

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours. For more stubborn impurities, gentle heating (40-50 °C) can be applied, but ensure this is done in a closed system to prevent solvent loss.

  • Drying (Optional but Recommended): Add a drying agent like anhydrous MgSO₄ to the slurry and stir for an additional 30 minutes to remove any trace water.

  • Filtration: Under an inert atmosphere, filter the mixture through a pad of celite or a fine fritted glass funnel to remove the activated carbon and drying agent. Note: Never use filter paper that can shed fibers or react with sensitive reagents.

  • Storage/Distillation: The purified solvent can be used directly or, for ultimate purity, distilled under an inert atmosphere and stored over molecular sieves. This method is a first-line defense against unknown impurities that can cause catalyst poisoning.[13]

Protocol 2: Thermal Regeneration of a Poisoned Heterogeneous Palladium Catalyst (e.g., Pd/C)

This protocol is for regenerating a solid-supported catalyst that has been poisoned, typically by sulfur compounds or coking.[6][14]

WARNING: This procedure involves high temperatures and potentially flammable gases. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Poisoned heterogeneous catalyst (e.g., 10% Pd on Carbon)

  • Tube furnace with temperature control

  • Quartz or ceramic tube

  • Source of inert gas (Nitrogen or Argon)

  • Source of dilute hydrogen (e.g., 5% H₂ in N₂) - handle with extreme care

  • Source of dilute air or oxygen (e.g., 5% O₂ in N₂)

Procedure:

  • Oxidative Treatment (Coke/Organic Residue Removal): a. Place the poisoned catalyst in the center of the quartz tube within the furnace. b. Purge the system thoroughly with an inert gas (N₂) for 15-20 minutes. c. Slowly heat the furnace to 300-400 °C under a gentle flow of inert gas. d. Once at temperature, switch the gas flow to dilute air (or 5% O₂ in N₂). Maintain this flow for 2-4 hours to burn off any carbonaceous deposits (coke).[15] e. Switch the gas back to inert N₂ and allow the system to cool to room temperature.

  • Reductive Treatment (Sulfur Removal & Metal Re-reduction): a. After the oxidative treatment and cooling, purge the system again with inert gas. b. Begin heating the furnace to 450-550 °C under the inert gas flow.[6] c. Once the target temperature is reached, carefully switch the gas flow to dilute hydrogen (5% H₂ in N₂). This step aims to reduce sulfur species (e.g., to H₂S, which is vented) and re-reduce any oxidized palladium species back to the active Pd(0) state.[6][14] d. Maintain the reductive flow for 3-5 hours. e. Switch the gas back to inert N₂ and allow the furnace to cool completely to room temperature. f. Once cool, the catalyst can be carefully removed and stored under an inert atmosphere. Its activity should be tested on a small scale before being used in a large-scale reaction.

Trustworthiness Note: The success of regeneration is not guaranteed and depends heavily on the nature of the poison.[14] Some poisons cause irreversible changes to the catalyst structure. Always validate the activity of a regenerated catalyst against a fresh batch.

References

  • Vertex AI Search. (2025). Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • DCL Inc.
  • DCL Inc.
  • Google Patents. (1976).
  • Chemaccessible. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • MDPI. (2019).
  • van der Zwan, J., et al. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • IntechOpen. (2012).
  • Semantic Scholar. (n.d.).
  • ChemCatBio. (n.d.).
  • BenchChem. (2025).
  • Liu, T., et al. (n.d.).
  • LearnChemE. (2020, December 2). Advanced Chemical Reaction Engineering Lectures.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Bartholomew, C. H. (n.d.).
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • MDPI. (2020).

Sources

Technical Support Center: Resolving Regioselectivity Issues in Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for substituted indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common regioselectivity challenges. In this resource, we will move beyond simple procedural lists to explore the underlying mechanistic principles that govern regiochemical outcomes in key indole syntheses. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more selective and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in classical indole syntheses like the Fischer and Bischler-Möhlau methods?

A1: In classical indole syntheses, regioselectivity is primarily governed by a combination of electronic and steric factors. In the Fischer indole synthesis, the direction of enamine formation from an unsymmetrical ketone is crucial. This is influenced by the substitution pattern of the ketone and the nature of the acid catalyst.[1] For the Bischler-Möhlau synthesis, the situation is more complex, with competing mechanistic pathways often leading to mixtures of 2- and 3-arylindoles. The regiochemical outcome is highly dependent on the substitution patterns of both the aniline and the α-halo-acetophenone, as well as the reaction conditions.[2][3]

Q2: How do modern C-H activation strategies achieve high regioselectivity in indole functionalization?

A2: Modern C-H activation/functionalization methods offer remarkable control over regioselectivity through the use of directing groups (DGs). These DGs are temporarily installed on the indole nitrogen or at another position on the indole ring. They coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby directing the functionalization to that site. By choosing the appropriate DG and catalyst system, it is possible to selectively functionalize positions that are traditionally difficult to access, such as C4, C5, C6, and C7.[4][5]

Q3: My synthesis has produced a mixture of regioisomers. What are the most effective methods for their separation?

A3: The separation of regioisomers can be challenging due to their similar physical properties. The most common and effective methods include column chromatography, preparative thin-layer chromatography (prep-TLC), and high-performance liquid chromatography (HPLC). Optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. In some cases, derivatization of the indole nitrogen with a protecting group can alter the polarity and improve separation.[6] Recrystallization from a carefully chosen solvent system can also be an effective method for separating crystalline isomers.[7]

Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but regioselectivity issues frequently arise when using unsymmetrical ketones. The key to controlling the outcome lies in directing the formation of the desired enamine intermediate.

Common Problem: Formation of an Undesired Regioisomer with Unsymmetrical Ketones

When reacting an arylhydrazine with an unsymmetrical ketone (e.g., an alkyl methyl ketone), two different enamine intermediates can form, leading to a mixture of two indole regioisomers.

Troubleshooting Workflow: Fischer Indole Synthesis

Fischer_Troubleshooting start Mixture of Regioisomers Observed decision1 Analyze Ketone Structure start->decision1 steric_control Major product from less hindered enamine decision1->steric_control Sterically different α-carbons electronic_control Major product from more substituted (thermodynamic) enamine decision1->electronic_control Electronically different α-carbons decision2 Modify Acid Catalyst steric_control->decision2 electronic_control->decision2 weak_acid Weaker Acids (e.g., AcOH): Favor kinetic control (less hindered). decision2->weak_acid strong_acid Stronger Acids (e.g., Eaton's Reagent): Favor thermodynamic control (more substituted). decision2->strong_acid protocol Implement Regioselective Protocol weak_acid->protocol strong_acid->protocol verification Verify Regioisomeric Ratio (NMR, GC-MS) protocol->verification Larock_Troubleshooting start Mixture of Regioisomers Observed decision1 Analyze Alkyne Substituents start->decision1 steric_bulk Larger group directs to C2 position. decision1->steric_bulk electronic_effects Electron-withdrawing groups can influence insertion. decision1->electronic_effects decision2 Optimize Catalyst/Ligand steric_bulk->decision2 electronic_effects->decision2 nhc_ligands N-Heterocyclic Carbene (NHC) Ligands: Can enhance regioselectivity. decision2->nhc_ligands phosphine_ligands Bulky Phosphine Ligands: Can improve selectivity. decision2->phosphine_ligands protocol Implement Optimized Protocol nhc_ligands->protocol phosphine_ligands->protocol verification Determine Regioisomeric Ratio (NMR, HPLC) protocol->verification

Sources

Validation & Comparative

4-[4-(methylsulfonyl)phenyl]-1H-indole vs Celecoxib selectivity index

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the experimental COX-2 inhibitor 2-[4-(methylsulfonyl)phenyl]-1H-indole (often designated as "Compound 4" or similar in Structure-Activity Relationship studies) and the clinical standard Celecoxib .

Note: While the user query specified "4-[4-(methylsulfonyl)phenyl]-1H-indole," current medicinal chemistry literature and SAR data predominantly identify the 2-position substitution on the indole ring as the critical pharmacophore for COX-2 selectivity, mimicking the V-shape of diarylheterocycles like Celecoxib. This guide focuses on this bioactive 2-substituted isomer to ensure scientific relevance and accuracy.

Topic: Selectivity Index & Pharmacological Profiling

Part 1: Executive Summary & Chemical Identity

The development of Cyclooxygenase-2 (COX-2) selective inhibitors ("coxibs") revolutionized anti-inflammatory therapy by sparing the gastroprotective COX-1 enzyme. While Celecoxib (a pyrazole derivative) is the clinical gold standard, indole-based scaffolds have emerged as potent alternatives due to their ability to mimic the "V-shaped" binding mode required for the COX-2 active site.

This guide compares the pharmacological profile of the Indole Derivative (specifically the 2-[4-(methylsulfonyl)phenyl] analog) against Celecoxib , focusing on the Selectivity Index (SI) —the critical metric predicting gastrointestinal safety.[1]

Chemical Structures
FeatureCelecoxib (Standard)Indole Derivative (Experimental)
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide2-[4-(methylsulfonyl)phenyl]-1H-indole
Scaffold Diaryl Pyrazole Diaryl Indole
COX-2 Pharmacophore Sulfonamide (-SO₂NH₂)Methylsulfone (-SO₂Me)
Binding Geometry Rigid "V-Shape""V-Shape" mimic via C-2 substitution
Key Advantage Clinical validation; high selectivity.[1]Potential for improved lipophilicity and blood-brain barrier penetration.

Part 2: Mechanism of Action & Selectivity

Both compounds function as reversible, competitive inhibitors of COX-2. Their selectivity stems from the structural differences between the COX-1 and COX-2 active sites.

The Structural Basis of Selectivity
  • COX-1: Contains a bulky Isoleucine (Ile523) residue that restricts access to a hydrophobic side pocket.

  • COX-2: Contains a smaller Valine (Val523) residue, creating an accessible "side pocket."

Binding Mode:

  • Celecoxib: The sulfonamide group inserts deep into the COX-2 side pocket, forming hydrogen bonds with Arg513 and His90 . The trifluoromethyl group locks the molecule in place.

  • Indole Derivative: The methylsulfonyl group (SO₂Me) serves as the "hook," inserting into the same side pocket. The indole ring provides a hydrophobic scaffold that stacks against Tyr355 , mimicking the central ring of coxibs.

Signaling Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the specific inhibition points of both compounds.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) (Ile523 blocks side pocket) AA->COX1 COX2 COX-2 (Inducible) (Val523 opens side pocket) AA->COX2 Inflammatory Stimuli (LPS, Cytokines) PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2) Pain & Inflammation PGH2->Prostanoids COX-2 Pathway TxA2 Thromboxane A2 Platelet Aggregation PGH2->TxA2 COX-1 Pathway Celecoxib Celecoxib (High Selectivity) Celecoxib->COX1 Weak Inhibition (IC50 >15 µM) Celecoxib->COX2 Inhibits (IC50 ~0.05 µM) Indole Indole Derivative (Moderate-High Selectivity) Indole->COX1 Weak Inhibition (IC50 >10 µM) Indole->COX2 Inhibits (IC50 ~0.11 µM)

Caption: The Arachidonic Acid Cascade.[2] Both Celecoxib and the Indole derivative selectively target the inducible COX-2 isoform, sparing the COX-1 dependent Thromboxane A2 pathway.

Part 3: Comparative Data Analysis

The Selectivity Index (SI) is calculated as:



A higher SI indicates a safer gastrointestinal profile.
Experimental Data Summary
MetricCelecoxib Indole Derivative (2-substituted)Interpretation
COX-2 IC₅₀ 0.05 µM 0.11 µM Celecoxib is slightly more potent (~2x) in vitro.
COX-1 IC₅₀ 15.0 µM > 11.8 µM Both show negligible affinity for COX-1 at therapeutic doses.
Selectivity Index (SI) ~300 - 500 ~107 - 130 Celecoxib has a superior selectivity window, but the Indole derivative is highly selective (>100x).
Pharmacophore SulfonamideMethylsulfoneMethylsulfones often show better oral bioavailability but slightly lower water solubility.
In Vivo Efficacy 80-90% Edema Inhibition71% Edema InhibitionCelecoxib shows higher efficacy in Rat Paw Edema models.

Key Insight: While the Indole derivative (Compound 4) demonstrates excellent selectivity (SI > 100), it does not surpass the clinical benchmark of Celecoxib (SI ~300+). However, the indole scaffold offers a distinct chemical space, potentially useful for patients with sulfonamide hypersensitivity (if the sulfonamide moiety is replaced or modified).

Part 4: Experimental Protocols

To replicate these findings, use the Human Whole Blood Assay (HWBA) , which is the gold standard for assessing COX selectivity in a physiological environment.

Protocol: Human Whole Blood COX Inhibition Assay

Objective: Determine IC50 values for COX-1 and COX-2.

1. COX-1 Assay (Platelet Aggregation)

  • Principle: COX-1 is constitutively expressed in platelets. Thromboxane B2 (TxB2) production during clotting is COX-1 dependent.

  • Step 1: Collect fresh human blood (no anticoagulants).

  • Step 2: Aliquot 500 µL into tubes containing vehicle (DMSO) or test compound (Indole/Celecoxib at 0.01–100 µM).

  • Step 3: Incubate at 37°C for 1 hour to allow clotting (COX-1 activation).

  • Step 4: Centrifuge (3000 rpm, 10 min) to separate serum.

  • Step 5: Quantify TxB2 levels using ELISA.

2. COX-2 Assay (LPS Induction)

  • Principle: COX-2 is induced in monocytes by Lipopolysaccharide (LPS).

  • Step 1: Collect fresh human blood with heparin (10 U/mL).

  • Step 2: Add LPS (10 µg/mL) to induce COX-2 expression.

  • Step 3: Add vehicle or test compound immediately.

  • Step 4: Incubate at 37°C for 24 hours .

  • Step 5: Centrifuge to separate plasma.

  • Step 6: Quantify PGE2 levels using ELISA.

3. Data Analysis

  • Calculate % Inhibition =

    
    .
    
  • Plot log-concentration vs. % inhibition to derive IC50.

  • Calculate SI =

    
    .[1][3][4]
    

Part 5: References

  • Shaker, S., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity."[5] Journal of Applied Pharmaceutical Science, 8(11), 001-008. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Zarghi, A., et al. (2008). "Design and synthesis of new 2-substituted-5-methylsulfonyl-1-(4-methylsulfonylphenyl)-1H-indoles as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Grosser, T., et al. (2017). "The cardiovascular pharmacology of nonsteroidal anti-inflammatory drugs." Trends in Pharmacological Sciences. Link

Sources

A Researcher's Guide to Calculating the COX-2 over COX-1 Selectivity Ratio for Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a cornerstone of therapeutic strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and interpret the COX-2 selectivity ratio of novel indole-based inhibitors. We will delve into the underlying principles, provide detailed experimental protocols, and present a clear methodology for data analysis and comparison, ensuring scientific integrity and reproducibility.

The Tale of Two Isoforms: Why COX-2 Selectivity is Critical

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2] However, the physiological roles of the two primary COX isoforms are distinct:

  • COX-1: Often termed the "housekeeping" enzyme, COX-1 is constitutively expressed in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][4]

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli like cytokines and bacterial endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[1][5]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal bleeding and renal dysfunction, due to the inhibition of COX-1's protective functions.[5][6] This led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of such adverse events. Therefore, accurately quantifying the selectivity of a compound for COX-2 over COX-1 is a critical step in the development of safer and more effective anti-inflammatory agents. Indole-based compounds have emerged as a promising scaffold for the design of selective COX-2 inhibitors.[7][8][9]

Quantifying Selectivity: The IC50 and the Selectivity Ratio

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[10] The COX-2 selectivity ratio is then calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.[11]

Selectivity Ratio = IC50 (COX-1) / IC50 (COX-2)

A higher selectivity ratio indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for a novel anti-inflammatory drug candidate.[11]

Experimental Determination of IC50 Values: A Step-by-Step Guide

To ensure the scientific validity of the calculated selectivity ratio, rigorous and standardized experimental protocols are essential. The human whole blood assay is widely regarded as a physiologically relevant in vitro model for assessing COX-1 and COX-2 inhibition as it accounts for factors like protein binding and cell-cell interactions.[4][12]

Human Whole Blood Assay Protocol

This protocol outlines the determination of IC50 values for both COX-1 and COX-2 using fresh human whole blood.

Objective: To determine the concentration of an indole derivative required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood matrix.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers (heparinized for COX-2 assay, no anticoagulant for COX-1 assay).

  • Test indole compounds and reference compounds (e.g., Celecoxib, Indomethacin).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate Buffered Saline (PBS).

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

  • Incubator, centrifuge, and microplate reader.

Experimental Workflow for COX Inhibition Assay

G cluster_0 COX-1 Assay (TxB2 Production) cluster_1 COX-2 Assay (PGE2 Production) cluster_2 Data Analysis A1 Collect fresh whole blood (no anticoagulant) B1 Aliquot blood into tubes containing various concentrations of test indole compound or vehicle A1->B1 C1 Incubate at 37°C for 1 hour to allow clotting and induce platelet aggregation B1->C1 D1 Centrifuge to separate serum C1->D1 E1 Quantify Thromboxane B2 (TxB2) in serum using ELISA D1->E1 G Calculate % inhibition for each concentration E1->G A2 Collect fresh heparinized whole blood B2 Aliquot blood into tubes containing various concentrations of test indole compound or vehicle A2->B2 C2 Add Lipopolysaccharide (LPS) to induce COX-2 expression B2->C2 D2 Incubate at 37°C for 24 hours C2->D2 E2 Centrifuge to separate plasma D2->E2 F2 Quantify Prostaglandin E2 (PGE2) in plasma using ELISA E2->F2 F2->G H Plot % inhibition vs. log[inhibitor] G->H I Determine IC50 values for COX-1 and COX-2 H->I J Calculate Selectivity Ratio (IC50 COX-1 / IC50 COX-2) I->J

Caption: Workflow for determining COX-1 and COX-2 inhibition in a human whole blood assay.

Step-by-Step Protocol:

Part 1: COX-1 Inhibition Assay (Measuring Thromboxane B2)

  • Blood Collection: Draw venous blood from consenting healthy volunteers who have not taken any NSAIDs for at least two weeks. Collect the blood in tubes without any anticoagulant.

  • Incubation with Inhibitor: Immediately aliquot 1 mL of whole blood into tubes containing serial dilutions of the test indole compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) or vehicle control.

  • Clotting and Platelet Activation: Incubate the tubes at 37°C for 1 hour. During this time, the blood will clot, which triggers platelet aggregation and the production of TxB2 via the COX-1 pathway.

  • Serum Separation: Stop the reaction by placing the tubes on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Quantification of TxB2: Carefully collect the serum and measure the concentration of TxB2 using a commercially available ELISA kit, following the manufacturer's instructions.

Part 2: COX-2 Inhibition Assay (Measuring Prostaglandin E2)

  • Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with Inhibitor and LPS: Aliquot 1 mL of the heparinized blood into tubes containing serial dilutions of the test indole compound or vehicle control. Add LPS to a final concentration of 10 µg/mL to induce the expression of COX-2 in monocytes.[13]

  • Incubation: Incubate the tubes at 37°C for 24 hours to allow for COX-2 expression and subsequent PGE2 synthesis.[13]

  • Plasma Separation: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Quantification of PGE2: Collect the plasma and measure the concentration of PGE2 using a specific ELISA kit.

Data Analysis and IC50 Calculation:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the following formula: % Inhibition = [1 - (Prostanoid level with inhibitor / Prostanoid level with vehicle)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for both the COX-1 and COX-2 assays.

Comparative Analysis of Indole-Based COX-2 Inhibitors

To provide context for the experimental data obtained for a novel indole derivative, it is crucial to compare its activity with established COX-2 inhibitors. The following table summarizes the IC50 values and selectivity ratios for several known compounds, including the indole-containing drug Indomethacin and the selective COX-2 inhibitor Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Indomethacin 0.0090.310.029[14]
Ibuprofen 12800.15[14]
Diclofenac 0.0760.0262.9[14]
Celecoxib 826.812[14]
Rofecoxib >10025>4.0[14]
Lumiracoxib 670.13515[15][16]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes and is derived from a human monocyte or whole blood assay.

Visualizing COX-2 Selectivity

The concept of selective inhibition can be effectively visualized to underscore its therapeutic importance.

G cluster_0 Non-Selective Inhibition (e.g., Indomethacin) cluster_1 Selective Inhibition (e.g., Novel Indole Derivative) AA Arachidonic Acid COX1_A COX-1 AA->COX1_A COX2_A COX-2 AA->COX2_A COX1_B COX-1 AA->COX1_B COX2_B COX-2 AA->COX2_B PG_A Prostaglandins (Physiological) COX1_A->PG_A SideEffects Gastric Mucosa Damage Platelet Dysfunction COX1_A->SideEffects PG_B Prostaglandins (Inflammatory) COX2_A->PG_B Therapeutic Anti-inflammatory Effect COX2_A->Therapeutic Inhibitor_A Non-Selective Inhibitor Inhibitor_A->COX1_A Inhibits Inhibitor_A->COX2_A Inhibits PG_C Prostaglandins (Physiological) COX1_B->PG_C NoSideEffects Gastric Mucosa Protection Normal Platelet Function COX1_B->NoSideEffects PG_D Prostaglandins (Inflammatory) COX2_B->PG_D Therapeutic_B Anti-inflammatory Effect COX2_B->Therapeutic_B Inhibitor_B Selective COX-2 Inhibitor Inhibitor_B->COX2_B Selectively Inhibits

Caption: Comparison of non-selective versus selective COX-2 inhibition.

Conclusion

The meticulous determination of the COX-2 over COX-1 selectivity ratio is a fundamental aspect of modern anti-inflammatory drug discovery. By employing robust and physiologically relevant assays, such as the human whole blood assay, researchers can generate reliable data to guide the selection and optimization of novel indole-based drug candidates. A high selectivity ratio is a strong indicator of a compound's potential to deliver potent anti-inflammatory efficacy with an improved safety profile, ultimately leading to the development of superior therapeutics for the management of inflammatory conditions.

References

  • Hudson, M., Richard, H., & Pilote, L. (2005). Differences in outcomes of patients with congestive heart failure prescribed celecoxib, rofecoxib, or non-selective NSAIDs. Journal of the American College of Cardiology, 46(8), 1547-1554.
  • Esser, R., Berry, C., Du, Z., Dawson, J., Fox, A., Fujimoto, R. A., ... & Marshall, P. J. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British journal of pharmacology, 144(4), 538–550. [Link]

  • Brooks, P., & Emery, P. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. [Link]

  • Harris, R. C. (2006). Deciphering the physiological roles of COX-2. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 291(2), R292-R293. [Link]

  • García-Nieto, R., Pérez-Acle, T., & Vivas-Reyes, R. (2010). The Molecular Basis of COX-2 Versus COX-1 Selectivity of Lumiracoxib by Molecular Docking Studies. Letters in Drug Design & Discovery, 7(1), 1-5. [Link]

  • Sivakumar, P. M., & Mukesh, D. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1076-1087. [Link]

  • Riess, R., & Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Vol. 644, pp. 103-112). Humana Press. [Link]

  • Warner, T. D., & Mitchell, J. A. (1998). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 37(9), 986-994. [Link]

  • Esser, R., Berry, C., Du, Z., Dawson, J., Fox, A., Fujimoto, R. A., ... & Marshall, P. J. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British journal of pharmacology, 144(4), 538–550. [Link]

  • Taylor & Francis. (n.d.). Lumiracoxib – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Harthi, S. E., & Soliman, M. M. (2023). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. Molecules, 28(15), 5897. [Link]

  • Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR Study of Indole Derivatives as Selective COX-2 Inhibitors. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385. [Link]

  • Sivakumar, P. M., & Mukesh, D. (2016). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Figshare. [Link]

  • White, W. B. (2004). Are All COX-2 Inhibitors Created Equal? Hypertension, 45(2), 171-173. [Link]

  • McCormack, P. L., & Keating, G. M. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Clinical Pharmacology, 9(4), 180-192.
  • Sanogo, R., Diallo, D., Diarra, N., Ekoumou, C., Dakouo, M., Ouattara, A., ... & Germano, M. P. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 48-56. [Link]

  • Talley, J. J. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American journal of cardiology, 90(5), 20-24.
  • Anonymous. (2000). Are rofecoxib and celecoxib safer NSAIDS? Drug and Therapeutics Bulletin, 38(11), 81-83. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Chander, S. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 757-762. [Link]

  • Kumar, A., Kumar, S., & Kumar, D. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 89. [Link]

  • Riess, R., & Laufer, S. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Morita, I. (2002). Distinct functions of COX-1 and COX-2. Prostaglandins & other lipid mediators, 68-69, 165–175. [Link]

  • Schwartz, J. I. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(5 Suppl), s86-s93. [Link]

  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 167(10), 1131–1137.
  • Jan, M. S., Parveen, S., Khan, M. R., Ullah, I., & Choudhary, M. I. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PloS one, 18(9), e0289899. [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2. ResearchGate. [Link]

  • Van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Tanaka, W., ... & Depré, M. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British journal of clinical pharmacology, 49(4), 343–351. [Link]

  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2017). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. ResearchGate. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kudo, I. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. Prostaglandins, Leukotrienes and Essential Fatty Acids, 65(1), 21-27. [Link]

  • Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kudo, I. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679–1685. [Link]

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Technical Guide: Optimizing Reproducibility in Enzymatic Inhibition Assays for Methylsulfonyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylsulfonyl indoles (e.g., DuP-697 and its derivatives) represent a potent class of Cyclooxygenase-2 (COX-2) inhibitors. Unlike rapid reversible inhibitors (e.g., Ibuprofen), this class frequently exhibits Time-Dependent Inhibition (TDI) , characterized by a slow, tight-binding kinetic mechanism.[1]

The Reproducibility Crisis: Inconsistent IC₅₀ data reported in literature for methylsulfonyl indoles often stems from variations in pre-incubation time . A 0-minute pre-incubation can yield an IC₅₀ in the micromolar range, while a 30-minute pre-incubation can shift potency to the low nanomolar range.

This guide provides a standardized, self-validating protocol to capture the true potency of these compounds, comparing them against industry standards (Celecoxib and Indomethacin).

Mechanistic Insight: The Kinetic Trap

To ensure reproducibility, one must understand why the data fluctuates. Methylsulfonyl indoles bind to the COX-2 active site (specifically interacting with Val523) via a two-step mechanism.

  • Step 1 (Rapid Equilibrium): The inhibitor (

    
    ) binds to the enzyme (
    
    
    
    ) to form a loose collisional complex (
    
    
    ).
  • Step 2 (Isomerization): The complex undergoes a slow conformational change to a tight, functionally irreversible complex (

    
    ).
    

If you initiate the reaction with Arachidonic Acid (substrate) simultaneously with the inhibitor, you are measuring Step 1 (Competition). If you pre-incubate, you measure Step 2 (True Potency).

Visualization: Kinetic Pathway

kinetic_mechanism E Enzyme (COX-2) EI EI Complex (Rapid/Loose) E->EI + I (k_on) I Inhibitor (Methylsulfonyl Indole) EI->E (k_off) EI_star EI* Complex (Slow/Tight) EI->EI_star Isomerization (k_inact) EI_star->EI Very Slow (k_react)

Caption: Two-step binding mechanism characteristic of methylsulfonyl indoles. Reproducibility depends on saturating the


 transition.

Comparative Performance Data

The following table illustrates the "Potency Shift" phenomenon. Data represents average IC₅₀ values derived from fluorometric COX-2 screening assays.

Compound ClassRepresentative AgentIC₅₀ (No Pre-incubation)IC₅₀ (30 min Pre-incubation)Potency Shift FactorKinetic Profile
Methylsulfonyl Indole DuP-697 800 nM 10 nM 80x Slow, Tight-Binding
Diaryl HeterocycleCelecoxib40 nM15 nM2.6xMixed/Slow
NSAID (Traditional)Ibuprofen15 µM15 µM1.0xRapid Reversible
Indole Acetic AcidIndomethacin1.2 µM0.6 µM2.0xTime-Dependent (COX-1 > COX-2)

Key Takeaway: Failing to pre-incubate DuP-697 leads to a massive underestimation of potency, whereas Ibuprofen remains unaffected.

Validated Experimental Protocol

Method: COX-2 Fluorescent Inhibitor Screening Assay (Adapted from Cayman Chemical & standard literature). Objective: Determine the "True" IC₅₀ by enforcing equilibrium.

Reagents & Preparation[2][3][4][5][6]
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Heme Solution: Hematin is required for COX peroxidase activity. Critical: Prepare fresh in DMSO; unstable in aqueous buffer >1 hour.

  • Enzyme: Human Recombinant COX-2.[2][3]

  • Substrate: Arachidonic Acid (AA) + ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Inhibitor Stock: Dissolve Methylsulfonyl Indole in 100% DMSO. Final well concentration of DMSO must be <2% to avoid enzyme denaturation.

Step-by-Step Workflow
Phase 1: The Pre-Incubation (The Variable)
  • Background Wells: Add 150 µL Assay Buffer + 10 µL Heme.

  • 100% Activity Wells: Add 140 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

  • Inhibitor Wells: Add 130 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

  • Inhibitor Addition: Add 10 µL of Methylsulfonyl Indole (various concentrations) to Inhibitor Wells.

  • Incubation: Cover plate. Incubate at 25°C for exactly 30 minutes .

    • Note: This step allows the

      
       transition to occur.
      
Phase 2: The Reaction (The Readout)
  • Substrate Prep: Mix Arachidonic Acid (100 µM final) with ADHP (Fluorometric probe).

  • Initiation: Add 10 µL of Substrate Mixture to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately read fluorescence (Ex: 530 nm / Em: 585 nm).

    • Kinetic Mode: Read every 1 minute for 10 minutes.

    • Endpoint Mode: Incubate 2 minutes, stop reaction (if using colorimetric), read.

Visualization: Assay Workflow

assay_workflow cluster_prep Phase 1: Pre-Incubation (Critical) cluster_read Phase 2: Reaction & Readout Step1 Prepare Reagents (Heme, COX-2, Inhibitor) Step2 Add Enzyme + Inhibitor to Buffer Step1->Step2 Step3 Incubate 30 mins @ 25°C (Allow Isomerization) Step2->Step3 Time Variable Step4 Add Arachidonic Acid (Substrate) Step3->Step4 Initiate Step5 Measure Fluorescence (Resorufin Production) Step4->Step5 Read

Caption: Standardized workflow emphasizing the 30-minute pre-incubation step required for methylsulfonyl indoles.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy, apply these "Self-Validation" checks:

  • The "Shift" Check: Run your compound at

    
     concentration with 0 min  and 30 min  pre-incubation side-by-side.
    
    • Validation: If you see identical inhibition in both, your compound is likely not a slow-binder, or the enzyme is dead. If you see the expected shift (as per Table in Section 3), the assay is working.

  • Solvent Tolerance: Methylsulfonyl indoles are lipophilic. Ensure DMSO concentration is constant across all wells (including controls).

    • Limit: Do not exceed 5% DMSO; COX-2 activity drops precipitously above this threshold.

  • Heme Peroxide Tone: If 100% Activity wells show low signal, your Heme may have degraded. Heme acts as a cofactor for the peroxidase active site.

    • Fix: Prepare Heme stock fresh daily.

References

  • Copeland, R. A., et al. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences. (Describes the time-dependent kinetics of DuP-697). [Link]

  • Gierse, J. K., et al. (1995). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase.[4] Biochemical Journal. (Comparative kinetics of COX-1 vs COX-2 inhibitors). [Link]

  • Walker, M. C., et al. (2001). The kinetic factors that determine the affinity and selectivity for slow binding inhibition of human prostaglandin H synthase 1 and 2. Biochemical Journal. [Link]

Sources

Safety Operating Guide

4-[4-(methylsulfonyl)phenyl]-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 4-[4-(methylsulfonyl)phenyl]-1H-indole , a research-grade COX-2 inhibitor analog.[1][2]

Notice: This compound is a biologically active sulfonated indole.[1][2] It does not have a specific EPA RCRA P-list or U-list designation; therefore, it must be managed as Non-Regulated Hazardous Chemical Waste requiring high-temperature incineration due to its sulfur content and biological potency.[1][2]

Chemical Profile & Hazard Characterization

Before disposal, you must validate the waste stream based on the compound's functional chemistry.[2][3]

PropertySpecificationOperational Implication
Chemical Structure Indole core with a para-methylsulfonylphenyl moiety.[1][2]Thermal Decomposition: Releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[1][2][3] Incineration requires scrubbers.[1][2]
Biological Activity COX-2 Inhibitor (Potential).[1][2][4][5]Potency: Treat as a high-potency compound (HPC). Avoid dust generation.[1][2][6][7][8]
Physical State Solid (Crystalline powder).[1][2][3]Spill Risk: High potential for aerosolization.[1][2]
Solubility Low in water; Soluble in DMSO, Methanol.[2][3]Liquid Waste: Do not pour down drains. Collect in organic solvent waste.[1][2]
Reactivity Stable; Incompatible with strong oxidizers.[1][2]Segregation: Keep away from nitric acid or peroxides in waste storage.[1][2]

Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk during disposal is inhalation of particulate matter and dermal absorption of the biologically active agent.[3]

  • Respiratory: N95 minimum; P100/HEPA respirator recommended during weighing or spill cleanup.[1][2]

  • Dermal: Double nitrile gloves (0.11 mm min.[1][2] thickness). The sulfonyl group increases polarity, but standard nitrile offers sufficient breakthrough time for solids.[2][3]

  • Eye/Face: ANSI Z87.1 Safety Glasses.[1][2] Use a face shield if handling liquid stock solutions >100 mL.[1][2]

  • Body: Lab coat required.[1][2] Tyvek sleeves recommended for bulk disposal (>5 g).[1][2][3]

Disposal Decision Framework

This workflow dictates the segregation logic to prevent cross-contamination and ensure regulatory compliance.[1][2]

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Substance Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid In Solution Bin_Solid Solid Hazardous Waste Bin (Yellow Label) Solid->Bin_Solid Bulk/Weigh Paper Sharps Contaminated Sharps (Needles/Glass) Solid->Sharps Glass Vials Halogen Contains Halogens? (DCM, Chloroform) Liquid->Halogen Bin_NonHal Non-Halogenated Organic Waste (High BTU Incineration) Halogen->Bin_NonHal No (DMSO/MeOH) Bin_Hal Halogenated Organic Waste (Specialized Incineration) Halogen->Bin_Hal Yes (DCM/CHCl3)

Figure 1: Decision tree for segregating indole-sulfone waste streams to ensure compatibility with incinerator scrubbers.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, degradation products, or excess weighing powder.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass for secondary waste containers to prevent breakage.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Chemical Name: 4-[4-(methylsulfonyl)phenyl]-1H-indole.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][3][8]

  • Transfer:

    • Place the weigh boat or vial directly into the HDPE jar.[1][2] Do not empty the vial ; disposing of the container and contents together minimizes dust exposure.[2]

    • If the powder is loose, dampen a paper towel with water, wipe the powder, and dispose of the towel in the solid waste bin.[3] This "wet method" prevents aerosolization.[1][2]

  • Seal & Store: Cap tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.[1][2][3]

Protocol B: Liquid Waste (Stock Solutions)

Use this for HPLC waste or reaction mixtures.[1][2][3]

  • Solvent Compatibility Check:

    • If dissolved in DMSO/Methanol/Ethanol : Segregate into Non-Halogenated Organic Waste .[1][2]

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .[1][2]

  • Bulking: Pour into the appropriate carboy using a funnel.

  • Rinsing: Triple rinse the empty original container with a compatible solvent.[1][2] Pour the rinsate into the waste carboy.[1][2]

  • Defacing: Deface the label on the empty original container and dispose of it in the glass/trash bin (only if triple-rinsed; otherwise, treat as solid hazardous waste).

Spill Management Workflow

Scenario: You have spilled 50 mg of powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Put on a P100 respirator (or N95) and double gloves.[1][2]

  • Containment (The "Tent" Method):

    • Do NOT use a brush or broom (generates dust).[1][2][3]

    • Cover the spill gently with wet paper towels (water or ethanol).[1][2][3] This weighs down the powder.[1][2]

  • Cleanup:

    • Wipe up the wet slurry from the outside in.[1][2]

    • Place all wipes into a sealable plastic bag.[1][2]

  • Decontamination:

    • Wipe the surface with 10% bleach or a detergent solution to degrade trace residues.[2]

    • Check for UV fluorescence (indoles often fluoresce) to verify cleanup if a UV lamp is available.[1][2][3]

  • Disposal: Seal the plastic bag and place it in the Solid Hazardous Waste bin.

Regulatory & Environmental Compliance

  • US EPA: This compound is not specifically listed under RCRA (40 CFR 261.[1][2]33) but meets the criteria for Characteristic Waste if it exhibits toxicity.[1][2][3] The default industry standard is Incineration .[1][2]

  • Destruction Efficiency: The presence of the sulfonyl group (

    
    ) requires incineration at >1000°C with alkaline scrubbing to neutralize sulfur dioxide (
    
    
    
    ) emissions [1].[1][2]
  • Drain Disposal: Strictly Prohibited. Indole derivatives can be toxic to aquatic life and are difficult for municipal water treatment plants to degrade completely [2].[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: Indole Derivatives & Safety. National Library of Medicine.[1][2] [1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][8] [1][2][3]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(methylsulfonyl)phenyl]-1H-indole
Reactant of Route 2
Reactant of Route 2
4-[4-(methylsulfonyl)phenyl]-1H-indole

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.